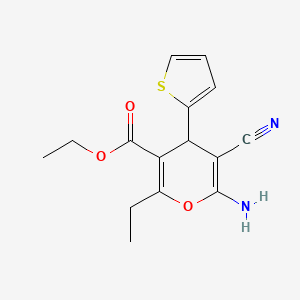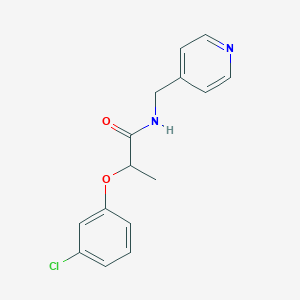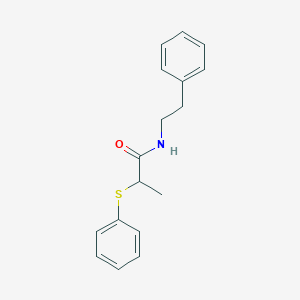![molecular formula C14H16NNaO2 B5232614 sodium 5-[4-(dimethylamino)phenyl]-3-methyl-2,4-pentadienoate](/img/structure/B5232614.png)
sodium 5-[4-(dimethylamino)phenyl]-3-methyl-2,4-pentadienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 5-[4-(dimethylamino)phenyl]-3-methyl-2,4-pentadienoate, also known as DMAP, is a chemical compound widely used in scientific research. DMAP is a derivative of dimethylaminopyridine, a heterocyclic organic compound. DMAP is a white or slightly yellow crystalline powder that is soluble in water and organic solvents. This compound has a variety of applications in the field of organic chemistry, including as a catalyst for esterification and acylation reactions.
Wirkmechanismus
The mechanism of action of sodium 5-[4-(dimethylamino)phenyl]-3-methyl-2,4-pentadienoate as a catalyst is not fully understood. However, it is believed that this compound acts as a nucleophilic catalyst, meaning that it donates a pair of electrons to the reaction substrate. This donation of electrons facilitates the reaction and increases the reaction rate. This compound is also believed to act as a base catalyst, meaning that it accepts a proton from the reaction substrate, which also facilitates the reaction.
Biochemical and Physiological Effects:
This compound does not have any known biochemical or physiological effects in humans. However, it is important to note that this compound is a chemical compound and should be handled with care. It is toxic if ingested or inhaled and can cause skin and eye irritation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using sodium 5-[4-(dimethylamino)phenyl]-3-methyl-2,4-pentadienoate as a catalyst in lab experiments is its high efficiency. This compound is a highly effective catalyst that can significantly increase the reaction rate of esterification and acylation reactions. Additionally, this compound is relatively easy to handle and is compatible with a wide range of solvents and substrates.
One limitation of using this compound as a catalyst is its high cost. This compound is a relatively expensive compound, which can make it difficult to use in large-scale reactions. Additionally, this compound can be difficult to remove from the reaction mixture, which can complicate downstream purification processes.
Zukünftige Richtungen
There are several future directions for research on sodium 5-[4-(dimethylamino)phenyl]-3-methyl-2,4-pentadienoate. One area of interest is the development of new synthetic methods for this compound that are more efficient and cost-effective. Additionally, researchers are interested in exploring the use of this compound in new types of reactions and in the synthesis of new types of compounds. Finally, there is ongoing research into the mechanism of action of this compound as a catalyst, which could lead to the development of new and more effective catalysts.
Synthesemethoden
Sodium 5-[4-(dimethylamino)phenyl]-3-methyl-2,4-pentadienoate is synthesized through a multistep reaction that involves the reaction of pyridine with formaldehyde and dimethylamine. The resulting product is then reacted with acrolein to form the final product. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
Sodium 5-[4-(dimethylamino)phenyl]-3-methyl-2,4-pentadienoate has a wide range of applications in scientific research. It is commonly used as a catalyst in organic synthesis reactions, particularly in esterification and acylation reactions. This compound is also used in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals. Additionally, this compound is used as a reagent in analytical chemistry, particularly in the analysis of carbohydrates and nucleic acids.
Eigenschaften
IUPAC Name |
sodium;(2E,4E)-5-[4-(dimethylamino)phenyl]-3-methylpenta-2,4-dienoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2.Na/c1-11(10-14(16)17)4-5-12-6-8-13(9-7-12)15(2)3;/h4-10H,1-3H3,(H,16,17);/q;+1/p-1/b5-4+,11-10+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYXALXCEBIYTM-XTMGEDCVSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)[O-])C=CC1=CC=C(C=C1)N(C)C.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)[O-])/C=C/C1=CC=C(C=C1)N(C)C.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16NNaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5232532.png)
![4-[(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1,2-benzisoxazol-3-yl)methyl]-2,6-piperidinedione](/img/structure/B5232533.png)
![2-[3-(4-fluorophenyl)-5-isoxazolyl]phenol](/img/structure/B5232541.png)

![4-butoxy-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5232563.png)
![N-{[(2-bromophenyl)amino]carbonothioyl}-5-(3,4-dichlorophenyl)-2-furamide](/img/structure/B5232568.png)
![2-[2-(3,4-dimethylphenyl)-1-methyl-2-oxoethyl]-6-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-3(2H)-pyridazinone](/img/structure/B5232573.png)
![1-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)methanamine](/img/structure/B5232587.png)


![N-[2-(2-fluorophenyl)ethyl]-2-methoxycyclohexanamine oxalate](/img/structure/B5232604.png)

![N-{1-[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B5232637.png)
![12-(2-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B5232645.png)